4-Hydroxy-2-isopropylbenzamide
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Overview
Description
4-Hydroxy-2-isopropylbenzamide is an organic compound with the molecular formula C10H13NO2 It is characterized by a benzamide structure with a hydroxy group at the 4-position and an isopropyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-isopropylbenzamide typically involves the condensation of 4-hydroxybenzoic acid with isopropylamine. The reaction is carried out under mild conditions, often using a dehydrating agent to facilitate the formation of the amide bond. Ultrasonic irradiation can be employed to enhance the reaction efficiency and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and high throughput. The process may also incorporate green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-isopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated benzamides.
Scientific Research Applications
4-Hydroxy-2-isopropylbenzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-isopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the isopropyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxy group at the 4-position but differ in the core structure, which is a quinolone instead of a benzamide.
4-Hydroxybenzoic acid derivatives: These compounds have a hydroxy group at the 4-position but lack the isopropyl group and amide functionality.
Uniqueness
4-Hydroxy-2-isopropylbenzamide is unique due to the presence of both the hydroxy and isopropyl groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-hydroxy-2-propan-2-ylbenzamide |
InChI |
InChI=1S/C10H13NO2/c1-6(2)9-5-7(12)3-4-8(9)10(11)13/h3-6,12H,1-2H3,(H2,11,13) |
InChI Key |
ONMKJDWHZKPGOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)O)C(=O)N |
Origin of Product |
United States |
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